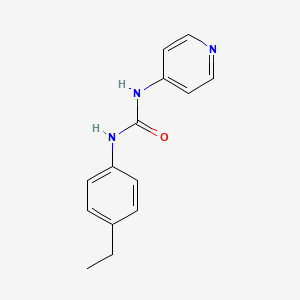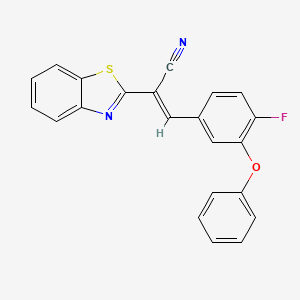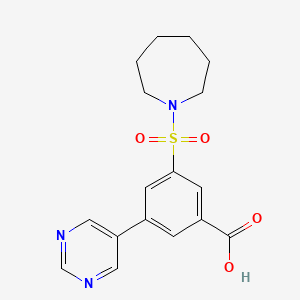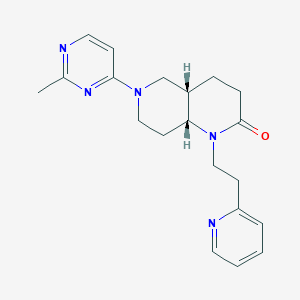
N-(4-ethylphenyl)-N'-4-pyridinylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-N'-4-pyridinylurea, also known as EPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. EPU is a white crystalline powder with a molecular weight of 253.31 g/mol and a melting point of 147-152°C.
Scientific Research Applications
N-(4-ethylphenyl)-N'-4-pyridinylurea has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antidiabetic activities. This compound has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been shown to have insecticidal and herbicidal properties, making it a promising candidate for agricultural applications. Furthermore, this compound has been used as a building block for the synthesis of various materials, such as polymers and metal complexes.
Mechanism of Action
The exact mechanism of action of N-(4-ethylphenyl)-N'-4-pyridinylurea is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with specific enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which may improve cognitive function in patients with Alzheimer's disease. This compound has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. This compound has also been shown to improve glucose tolerance and insulin sensitivity in diabetic rats. In addition, this compound has been reported to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
N-(4-ethylphenyl)-N'-4-pyridinylurea has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations. It has low solubility in water, which may limit its use in some biological assays. In addition, this compound may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on N-(4-ethylphenyl)-N'-4-pyridinylurea. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its insecticidal and herbicidal properties for agricultural applications. Furthermore, this compound can be used as a building block for the synthesis of various materials, such as polymers and metal complexes, which may have potential applications in materials science. Overall, the research on this compound has shown promising results, and further studies are needed to fully understand its potential applications.
Synthesis Methods
N-(4-ethylphenyl)-N'-4-pyridinylurea can be synthesized by the reaction of 4-ethylphenyl isocyanate with 4-pyridinylamine in the presence of a catalyst. The reaction involves the formation of a urea bond between the two reactants. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
properties
IUPAC Name |
1-(4-ethylphenyl)-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-11-3-5-12(6-4-11)16-14(18)17-13-7-9-15-10-8-13/h3-10H,2H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDNRBAAWJXVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2-furamide](/img/structure/B5496385.png)


![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496405.png)
![1-(3-phenyl-2-propen-1-yl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5496406.png)
![7-acetyl-6-(4-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5496409.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5496411.png)
amine hydrochloride](/img/structure/B5496418.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5,6-trimethyl-2(1H)-pyridinone](/img/structure/B5496438.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B5496441.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-nitro-2-furyl)acrylonitrile](/img/structure/B5496453.png)
![3-[(1H-1,2,4-triazol-3-ylthio)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5496458.png)
